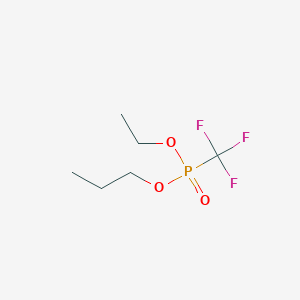
Ethyl propyl (trifluoromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl propyl (trifluoromethyl)phosphonate is an organophosphorus compound characterized by the presence of ethyl, propyl, and trifluoromethyl groups attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl propyl (trifluoromethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of ethyl phosphonic acid with propyl trifluoromethylphosphonate under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium, and may be carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as flash chromatography, can help achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl propyl (trifluoromethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Ethyl propyl (trifluoromethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism by which ethyl propyl (trifluoromethyl)phosphonate exerts its effects involves interactions with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with specific enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl methyl (trifluoromethyl)phosphonate
- Propyl ethyl (trifluoromethyl)phosphonate
- Methyl propyl (trifluoromethyl)phosphonate
Uniqueness
This compound is unique due to the combination of ethyl, propyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
89262-63-5 |
|---|---|
Molecular Formula |
C6H12F3O3P |
Molecular Weight |
220.13 g/mol |
IUPAC Name |
1-[ethoxy(trifluoromethyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C6H12F3O3P/c1-3-5-12-13(10,11-4-2)6(7,8)9/h3-5H2,1-2H3 |
InChI Key |
WHVIVPZAJVAVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















